4,7-dimethoxy-1H-indole-2-carbohydrazide
Description
Significance of Indole (B1671886) Derivatives in Medicinal Chemistry and Biological Sciences
The indole ring, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry and a frequent flyer in bioactive natural products and synthetic pharmaceuticals. mdpi.comopenmedicinalchemistryjournal.com Its structural versatility and ability to participate in various biological interactions make it a valuable scaffold in drug discovery. nih.govnih.gov Indole derivatives are recognized for an extensive array of biological activities, positioning them as key candidates for developing treatments for a wide range of human diseases. nih.govnih.govdntb.gov.ua
The significance of the indole scaffold is demonstrated by its presence in essential biological molecules, including the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin. mdpi.com This natural prevalence has inspired chemists to explore synthetic indole derivatives, leading to the discovery of numerous potent therapeutic agents. Research over the past several years has highlighted the multifaceted applications of indole-based compounds in various therapeutic areas. nih.govnih.gov
Key Therapeutic Applications of Indole Derivatives:
Anticancer: Many indole derivatives exhibit potent anticancer properties by targeting key biological molecules like tubulin, protein kinases, and histone deacetylases. nih.gov Vinca alkaloids, such as vinblastine (B1199706) and vincristine, are prominent examples of indole-containing natural products used in chemotherapy to inhibit tubulin polymerization. nih.gov Synthetic derivatives have also shown the ability to combat drug-resistant cancer cells. nih.govnih.gov
Anti-inflammatory: The indole nucleus is a core component of well-established anti-inflammatory drugs like Indomethacin, a nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes. openmedicinalchemistryjournal.comnih.gov Modern research continues to uncover novel indole derivatives that modulate key inflammatory pathways. nih.gov
Antimicrobial and Antiviral: The indole scaffold is a recurring motif in compounds showing activity against a spectrum of pathogens, including bacteria, fungi, and viruses. openmedicinalchemistryjournal.com Research has focused on developing indole derivatives to address the growing challenge of drug-resistant microbes. nih.govnih.gov
Neurodegenerative Diseases: Given the structural similarity to endogenous neurochemicals, indole derivatives have been explored for their potential in managing neurodegenerative diseases. nih.govnih.gov For instance, 1-H-indol-3-ylpropanoic acid hydrazide has been noted for its antioxidant activities, suggesting potential utility in conditions like Alzheimer's disease. nih.gov
The broad therapeutic potential of this scaffold continues to drive research into novel synthetic methods and the exploration of new biological targets. openmedicinalchemistryjournal.comnih.gov
Table 1: Selected Biological Activities of the Indole Scaffold
| Biological Activity | Examples of Targets/Mechanisms | Reference Compounds |
|---|---|---|
| Anticancer | Tubulin Polymerization Inhibition, Protein Kinase Inhibition | Vinblastine, Vincristine |
| Anti-inflammatory | Cyclooxygenase (COX) Enzyme Inhibition | Indomethacin |
| Antimicrobial | Various bacterial and fungal targets | Harmicine |
Overview of Carbohydrazide (B1668358) Functionality in Bioactive Molecules
The carbohydrazide functional group (-CONHNH2) is a derivative of hydrazine (B178648) that serves as a crucial pharmacophore in a wide range of biologically active compounds. chemicalbook.comresearchgate.net Its unique structural and electronic properties allow it to act as a versatile building block for synthesizing more complex heterocyclic systems, such as hydrazones, Schiff bases, and oxadiazoles. chemicalbook.comresearchgate.netmdpi.com The presence of the carbohydrazide moiety often imparts or enhances the therapeutic potential of a molecule.
Carbohydrazides and their derivatives are known to exhibit a diverse spectrum of pharmacological effects. chemicalbook.comresearchgate.net The functional group's ability to form stable complexes with transition metals is also a key feature, as these metal complexes themselves can possess significant biological activity. researchgate.netmdpi.com
Reported Biological Activities Associated with the Carbohydrazide Moiety:
Antimicrobial and Tuberculostatic: A significant body of research has demonstrated the potent antibacterial and antifungal properties of carbohydrazide derivatives. chemicalbook.comresearchgate.net Some have been specifically investigated for their activity against Mycobacterium tuberculosis. mdpi.com
Anticancer: Various carbohydrazide-containing compounds have been reported to possess antitumor activities. chemicalbook.comresearchgate.net
Anti-inflammatory and Analgesic: The carbohydrazide functionality is present in molecules designed to have anti-inflammatory and pain-relieving effects. chemicalbook.comresearchgate.net
Antioxidant: The hydrazide group can contribute to a molecule's ability to scavenge free radicals. nih.gov Studies on certain fused azaisocytosine carbohydrazides have shown them to be strong reducing agents and effective radical scavengers. nih.gov
Anticonvulsant and Antidepressant: The structural features of hydrazides have been incorporated into compounds with activity in the central nervous system. mdpi.com
The carbohydrazide group is a key linker and pharmacophore, valued for its synthetic accessibility and the wide range of biological responses it can elicit. researchgate.netmdpi.com
Table 2: Common Bioactive Properties of Carbohydrazide Derivatives
| Property | Description |
|---|---|
| Antimicrobial | Activity against bacteria and fungi. chemicalbook.comresearchgate.net |
| Antitumor | Potential to inhibit the growth of cancer cells. chemicalbook.com |
| Anti-inflammatory | Ability to reduce inflammation. researchgate.net |
| Antioxidant | Capacity to neutralize harmful free radicals. nih.gov |
Contextualization of 4,7-Dimethoxy-1H-indole-2-carbohydrazide within Indole Scaffold Research
While extensive research exists for the broader classes of indole derivatives and carbohydrazides, specific studies focusing exclusively on this compound are not prominent in the available literature. However, its chemical structure—combining the indole-2-carbohydrazide core with methoxy (B1213986) groups at the 4 and 7 positions—places it firmly within a well-investigated area of medicinal chemistry. The biological potential of this specific molecule can be inferred by examining the research on its close structural analogs.
Research on indole-2-carbohydrazides has yielded compounds with significant biological activities. For example, various N-substituted indole-2-carbohydrazide derivatives have been synthesized and evaluated for antiplatelet aggregation activity, with some showing potent inhibition. nih.gov Other studies have focused on creating indole-2-carbohydrazides as antiproliferative agents, with certain N-benzyl derivatives demonstrating high cytotoxicity against cancer cell lines like MCF-7, A549, and HCT. semanticscholar.orgmdpi.com Furthermore, linking the indole-2-carbohydrazide scaffold to other heterocyclic systems, such as pyrazoles, has led to the discovery of potent tubulin polymerization inhibitors with antitumor potential. nih.gov
The presence and position of methoxy groups on the indole ring are known to significantly influence biological activity. researchgate.net A study on a series of 4,6-dimethoxy-1H-indole-2-carbohydrazides (a positional isomer of the title compound) revealed promising antioxidant and acetylcholinesterase inhibition properties. researchgate.net In that research, the carbohydrazide derivatives were generally more effective as antioxidants than their 1,3,4-oxadiazole (B1194373) cyclized counterparts. researchgate.net Specifically, N'-Benzoyl-4,6-dimethoxy-1H-indole-2-carbohydrazide showed noteworthy inhibition performance in antioxidant assays. researchgate.net
Given these findings, this compound represents a logical target for synthesis and biological evaluation. The established bioactivity of the indole-2-carbohydrazide core, combined with the activity-modulating effects of dimethoxy substitutions, suggests that this compound could be a promising candidate for investigation in areas such as cancer, neurodegenerative disorders, and oxidative stress-related conditions. Its structure is a convergence of pharmacophores that have independently and collectively proven their value in the landscape of medicinal chemistry research.
Structure
3D Structure
Properties
IUPAC Name |
4,7-dimethoxy-1H-indole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-16-8-3-4-9(17-2)10-6(8)5-7(13-10)11(15)14-12/h3-5,13H,12H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFNJKJJDPYHED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601223273 | |
| Record name | 4,7-Dimethoxy-1H-indole-2-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601223273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134334-82-9 | |
| Record name | 4,7-Dimethoxy-1H-indole-2-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1134334-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dimethoxy-1H-indole-2-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601223273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4,7 Dimethoxy 1h Indole 2 Carbohydrazide and Its Derivatives
Strategies for Indole (B1671886) Ring System Construction and Methoxy (B1213986) Group Incorporation
The strategic placement of two methoxy groups on the benzene (B151609) portion of the indole ring significantly influences the electronic properties of the precursors and intermediates, thereby affecting the course of the cyclization reactions. The following sections explore various named indole syntheses and their applicability to the formation of the 4,7-dimethoxyindole scaffold.
Fischer Indole Synthesis Applications
The Fischer indole synthesis is a robust and widely employed method for the construction of the indole nucleus, involving the acid-catalyzed cyclization of an arylhydrazone. wikipedia.orgthermofisher.com To generate the 4,7-dimethoxyindole skeleton, the logical starting material would be 2,5-dimethoxyphenylhydrazine. This hydrazine (B178648) would be condensed with a pyruvate (B1213749) derivative, such as ethyl pyruvate, to form the corresponding hydrazone. Subsequent treatment of this hydrazone with an acid catalyst, such as polyphosphoric acid (PPA), zinc chloride, or a Brønsted acid in an appropriate solvent, would be expected to induce the wikipedia.orgwikipedia.org-sigmatropic rearrangement and cyclization to yield ethyl 4,7-dimethoxy-1H-indole-2-carboxylate. nih.gov
Table 1: Potential Reactants for Fischer Indole Synthesis of 4,7-Dimethoxyindole-2-carboxylate
| Arylhydrazine Precursor | Carbonyl Compound | Expected Product |
| 2,5-Dimethoxyphenylhydrazine | Ethyl pyruvate | Ethyl 4,7-dimethoxy-1H-indole-2-carboxylate |
| 2,5-Dimethoxyphenylhydrazine | Pyruvic acid | 4,7-Dimethoxy-1H-indole-2-carboxylic acid |
Bischler-Möhlau Indole Synthesis Approaches
The Bischler-Möhlau indole synthesis is another classical method that involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline (B41778) derivative. For the synthesis of a 4,7-dimethoxyindole, 2,5-dimethoxyaniline (B66101) would be the key starting material. This aniline would be reacted with a suitable three-carbon building block, such as 3-bromo-2-oxopropanoate, under thermal and often acidic conditions to construct the indole ring.
The mechanism of the Bischler-Möhlau synthesis is known to be complex and can require harsh reaction conditions, which might affect the stability of the methoxy groups. The regioselectivity of the cyclization is also a critical factor to consider, as the substitution pattern of the aniline can direct the cyclization to different positions.
Reissert Indole Synthesis Pathways
The Reissert indole synthesis offers a distinct approach that starts from an o-nitrotoluene derivative. wikipedia.org To obtain a 4,7-dimethoxy-1H-indole-2-carboxylic acid, the required precursor would be 2,5-dimethoxy-6-nitrotoluene. This starting material would first undergo a condensation reaction with diethyl oxalate (B1200264) in the presence of a strong base, such as potassium ethoxide, to form ethyl 3-(2,5-dimethoxy-6-nitrophenyl)-2-oxopropanoate. wikipedia.orgresearchgate.net
The subsequent step involves the reductive cyclization of this intermediate. This is typically achieved using reducing agents like zinc in acetic acid or catalytic hydrogenation. wikipedia.orgresearchgate.net The reduction of the nitro group to an amine is followed by an intramolecular condensation with the adjacent ketone, leading to the formation of the indole ring. The resulting indole-2-carboxylic acid can then be esterified if needed. The success of this pathway is contingent on the availability and reactivity of the substituted o-nitrotoluene precursor.
Table 2: Key Steps in the Reissert Synthesis of 4,7-Dimethoxy-1H-indole-2-carboxylic Acid
| Step | Reactants | Product |
| 1. Condensation | 2,5-Dimethoxy-6-nitrotoluene, Diethyl oxalate, Potassium ethoxide | Ethyl 3-(2,5-dimethoxy-6-nitrophenyl)-2-oxopropanoate |
| 2. Reductive Cyclization | Ethyl 3-(2,5-dimethoxy-6-nitrophenyl)-2-oxopropanoate, Zinc, Acetic acid | 4,7-Dimethoxy-1H-indole-2-carboxylic acid |
Madelung Indole Synthesis Variants
The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures. To apply this method for the synthesis of 4,7-dimethoxyindole, a suitable N-acyl derivative of 2-methyl-3,6-dimethoxyaniline would be required. For instance, the N-formyl or N-acetyl derivative could be subjected to cyclization with a strong base like sodium ethoxide or potassium tert-butoxide.
A significant drawback of the traditional Madelung synthesis is the requirement for harsh reaction conditions, which can lead to low yields and may not be compatible with certain functional groups. However, modern variations of the Madelung synthesis have been developed that proceed under milder conditions, often facilitated by the use of organolithium bases or by the presence of electron-withdrawing groups that enhance the acidity of the benzylic protons.
Palladium-Catalyzed Cyclizations and Cross-Coupling Reactions for Methoxy-Activated Indoles
Modern synthetic organic chemistry has seen the emergence of powerful palladium-catalyzed methods for the construction of indole rings. researchgate.net These methods often offer milder reaction conditions and greater functional group tolerance compared to the classical named reactions. For the synthesis of 4,7-dimethoxyindoles, a palladium-catalyzed approach could involve the intramolecular cyclization of a suitably substituted aniline derivative.
For example, a common strategy involves the Sonogashira coupling of an o-haloaniline with a terminal alkyne, followed by a palladium-catalyzed cyclization of the resulting o-alkynyl-aniline. researchgate.net In the context of 4,7-dimethoxyindole synthesis, this would entail starting with a di-iodinated or di-brominated 2,5-dimethoxyaniline and performing a sequence of cross-coupling and cyclization reactions. Another approach is the palladium/norbornene cooperative catalysis, which allows for the modular synthesis of polysubstituted indoles through a cascade of ortho-amination and ipso-Heck cyclization. wikipedia.org
Utilization of o-Nitrotoluene and Diethyl Oxalate as Precursors
As detailed in the Reissert indole synthesis section (2.1.3), the condensation of an appropriately substituted o-nitrotoluene with diethyl oxalate is a key step in forming the necessary precursor for the indole-2-carboxylate (B1230498). wikipedia.org The starting material, 2,5-dimethoxy-6-nitrotoluene, is crucial for this pathway. The synthesis of this precursor would likely involve the nitration of 2,5-dimethoxytoluene. The regioselectivity of the nitration step is critical to ensure the formation of the desired isomer. Once the o-nitrotoluene derivative is obtained, its reaction with diethyl oxalate in the presence of a base like potassium ethoxide generates the corresponding o-nitrophenylpyruvate ester, which is then poised for reductive cyclization to the 4,7-dimethoxy-1H-indole-2-carboxylic acid. orgsyn.org
Introduction of the 2-Carbohydrazide Moiety
The primary and most direct method for synthesizing indole-2-carbohydrazides is through the hydrazinolysis of a corresponding indole-2-carboxylate ester. This method is widely applicable across various substituted indoles.
Hydrazinolysis of Indole-2-Carboxylates
Hydrazinolysis is a nucleophilic acyl substitution reaction where hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction displaces the alkoxy group (e.g., methoxy or ethoxy) to form the more stable carbohydrazide (B1668358). The starting material for this synthesis is typically a methyl or ethyl ester of 4,7-dimethoxy-1H-indole-2-carboxylic acid. These esters can be prepared through methods like the Fischer indole synthesis from appropriate precursors. ijarsct.co.in
Reaction with Hydrazine Monohydrate
Hydrazine monohydrate (NH₂NH₂·H₂O) is the most common reagent used for this transformation. The reaction is typically carried out by refluxing the indole-2-carboxylate ester with an excess of hydrazine monohydrate, often using an alcohol like ethanol (B145695) as a solvent. mdpi.com The reaction proceeds to completion, and upon cooling, the 4,7-dimethoxy-1H-indole-2-carbohydrazide product often precipitates from the reaction mixture, allowing for easy isolation by filtration in high yield. mdpi.comnih.gov For the analogous synthesis of 4,6-dimethoxy-1H-indole-2-carbohydrazide from its methyl ester, the reaction is refluxed in ethanol. researchgate.net
Table 1: Typical Reaction Conditions for Hydrazinolysis
| Starting Material | Reagent | Solvent | Temperature | Typical Yield |
|---|
Derivatization Strategies for this compound
The carbohydrazide moiety is a gateway to a vast number of derivatives, primarily through reactions involving its terminal -NH₂ group and the secondary amide proton.
Condensation Reactions with Aldehydes and Ketones to Form Hydrazones (Acylhydrazones)
The terminal primary amine of the carbohydrazide readily undergoes condensation with the carbonyl group of aldehydes and ketones to form Schiff bases known as hydrazones, or more specifically, N-acylhydrazones. This reaction is typically catalyzed by a few drops of a weak acid, such as glacial acetic acid, and is often carried out in a protic solvent like ethanol. nih.gov The reaction involves the nucleophilic attack of the hydrazide's -NH₂ group on the carbonyl carbon, followed by dehydration to yield the final hydrazone. nih.gov A wide variety of aromatic and heterocyclic aldehydes can be used to generate a library of diverse derivatives. nih.govresearchgate.net
Table 2: Examples of Acylhydrazone Synthesis from Indole-2-Carbohydrazides
| Aldehyde/Ketone Reactant | Catalyst | Solvent | Product Type | Reference Example(s) |
|---|---|---|---|---|
| Substituted Benzaldehydes | Glacial Acetic Acid | Ethanol | N'-(arylmethylene)-1H-indole-2-carbohydrazide | nih.gov |
| Heterocyclic Aldehydes | Glacial Acetic Acid | Ethanol | N'-(heteroarylmethylene)-1H-indole-2-carbohydrazide | mdpi.com |
Cyclization Reactions to Form Fused Heterocyclic Systems
The carbohydrazide and its acylhydrazone derivatives are key intermediates for synthesizing five-membered heterocyclic rings, which are prevalent in pharmacologically active compounds.
1,3,4-Oxadiazoles: There are two primary routes to form 1,3,4-oxadiazole (B1194373) rings from a carbohydrazide. The first involves a two-step process where the carbohydrazide is first acylated with a carboxylic acid or its derivative (like an acyl chloride) to form an N,N'-diacylhydrazine intermediate. This intermediate is then subjected to cyclodehydration using reagents like phosphorus oxychloride (POCl₃), p-toluenesulfonyl chloride, or polyphosphoric acid to yield the 2,5-disubstituted 1,3,4-oxadiazole. researchgate.net A study on the 4,6-dimethoxy isomer utilized p-toluenesulfonyl chloride in the presence of N,N-diisopropylethylamine in acetonitrile (B52724) for this cyclization. researchgate.net
Thiadiazoles: The synthesis of 1,3,4-thiadiazoles from carbohydrazides typically proceeds through a thiosemicarbazide (B42300) intermediate. The carbohydrazide is reacted with an isothiocyanate to form an N-acylthiosemicarbazide. This intermediate can then be cyclized under acidic conditions (e.g., using concentrated sulfuric acid) to furnish a 2-amino-5-(indol-2-yl)-1,3,4-thiadiazole derivative. Alternatively, reaction with carbon disulfide in a basic medium followed by treatment with an alkylating agent and subsequent cyclization can also yield thiadiazole derivatives.
Triazoles: The 1,2,4-triazole (B32235) ring system can be synthesized from the same N-acylthiosemicarbazide intermediate used for thiadiazoles. However, for triazole formation, the cyclization is conducted under basic conditions, for instance, by refluxing with sodium hydroxide. researchgate.net This reaction proceeds via an intramolecular nucleophilic attack followed by dehydration to yield a 5-(indol-2-yl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione. researchgate.net
Nucleophilic Substitutions on the Indole Nitrogen Atom
The indole ring contains an N-H proton that is weakly acidic and can be removed by a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org The resulting indolide anion is a potent nucleophile that can react with a variety of electrophiles. This allows for the introduction of substituents at the N-1 position of the this compound scaffold.
Common N-alkylation reactions involve treating the sodium salt of the indole with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce alkyl groups. rsc.orgresearchgate.net This derivatization can be crucial for modulating the molecule's physicochemical properties, such as lipophilicity and metabolic stability. This is a general and robust reaction for the indole core and is applicable to the 4,7-dimethoxy derivative. rsc.org
Incorporation of Functional Groups (e.g., Pyrazole (B372694), Isoxazole, Pyrimidine) onto the Indole Core
The carbohydrazide functional group at the C2 position of the 4,7-dimethoxy-1H-indole core is a key reactive handle for the construction of more complex molecular architectures, particularly for the introduction of various five- and six-membered heterocycles. These transformations often involve cyclocondensation reactions with appropriate bifunctional reagents.
Pyrazole Derivatives: The synthesis of pyrazole-containing indole derivatives can be achieved through the reaction of the indole-2-carbohydrazide with 1,3-dicarbonyl compounds or their synthetic equivalents. For instance, condensation of an indole carbohydrazide with a β-diketone in a suitable solvent, often with acid catalysis, leads to the formation of a pyrazolyl-indole conjugate. While specific examples starting from this compound are not extensively documented, the general reactivity of indole carbohydrazides suggests this is a feasible synthetic route. researchgate.net A general scheme for this reaction involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring.
Isoxazole Derivatives: The synthesis of isoxazole-appended indoles can be accomplished by reacting the carbohydrazide with a suitable three-carbon synthon. One common method involves the reaction of an indole carbohydrazide with a β-ketoester. This reaction proceeds through a condensation-cyclization sequence to furnish the isoxazolone ring attached to the indole core. The synthesis of indole-isoxazole hybrids has been reported, highlighting the versatility of this approach. nih.gov
Pyrimidine (B1678525) Derivatives: The construction of pyrimidine rings onto the indole scaffold can be achieved by reacting the indole-2-carbohydrazide with 1,3-dielectrophilic species. For example, condensation with β-ketoesters or malonic acid derivatives in the presence of a suitable cyclizing agent can lead to the formation of pyrimidinone-fused or -substituted indoles. The synthesis of indolyl pyrimidine carbohydrazides has been described in the literature, demonstrating the viability of this synthetic strategy. researchgate.net A study on 4,6-dimethoxy-1H-indole showed its reaction with chloroacetic acid to produce an intermediate that was subsequently used to synthesize pyrimidine derivatives, suggesting a potential pathway for functionalizing the 4,7-dimethoxy analogue. researchgate.net
A representative table of potential synthetic transformations is provided below:
| Functional Group | Reagent | General Reaction Conditions |
| Pyrazole | 1,3-Diketone | Acid or base catalysis, reflux in a suitable solvent |
| Isoxazole | β-Ketoester | Acid or base catalysis, heating |
| Pyrimidine | Malonyl dichloride | Base, inert solvent |
Bromination and Subsequent Cross-Coupling for Novel Structures
Bromination: Electrophilic aromatic substitution is a fundamental reaction for the functionalization of the indole nucleus. The electron-rich nature of the 4,7-dimethoxyindole system directs electrophiles to specific positions. Studies on the bromination of 4,6-dimethoxyindoles have shown that the reaction is highly regioselective. researchgate.net Given the electronic properties, it is anticipated that the bromination of this compound would preferentially occur at the C3 or C5 position of the indole ring. The presence of the electron-donating methoxy groups at C4 and C7 activates the benzene portion of the indole nucleus, while the pyrrole (B145914) ring is also highly activated. The precise outcome of the bromination would likely depend on the reaction conditions and the brominating agent used (e.g., N-bromosuccinimide or bromine).
Cross-Coupling Reactions: The introduction of a bromine atom onto the this compound scaffold opens up a plethora of possibilities for further diversification through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-indole derivative with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl or heteroaryl substituents. nih.govrsc.org
Heck-Mizoroki Coupling: The Heck reaction allows for the formation of carbon-carbon bonds by coupling the bromo-indole with an alkene in the presence of a palladium catalyst and a base. This is a valuable method for the synthesis of vinyl-substituted indoles.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the bromo-indole with an amine in the presence of a palladium catalyst and a base. This is a key method for the synthesis of N-arylated and N-heteroarylated indole derivatives.
The successful application of these cross-coupling reactions would lead to a wide range of novel this compound derivatives with diverse functionalities and potential applications.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) |
| Heck-Mizoroki | Alkene | Pd catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand, base |
| Buchwald-Hartwig | Amine | Pd catalyst, phosphine ligand, base (e.g., NaOtBu) |
Formation of Bis-indole Carbohydrazide Systems
The synthesis of bis-indole structures, where two indole moieties are linked together, has garnered significant interest due to the unique properties of these dimeric compounds. While the direct coupling of two this compound units is not well-documented, plausible synthetic strategies can be envisioned based on established methodologies.
One potential approach involves the palladium-catalyzed cross-coupling of a brominated this compound with an organometallic derivative of the same indole carbohydrazide, such as a boronic ester or a stannane (B1208499) derivative.
Alternatively, a linker-based approach could be employed. This would involve reacting two equivalents of this compound with a bifunctional electrophile. For example, reaction with a diacyl chloride or a dialdehyde (B1249045) could lead to the formation of a symmetrical bis-indole carbohydrazide system connected by a linker. The nature and length of the linker could be varied to fine-tune the properties of the resulting dimeric molecule.
Reaction Mechanisms and Pathway Elucidation in Synthesis
The chemical transformations of this compound are governed by the interplay of the electronic properties of the indole nucleus and the reactivity of the carbohydrazide side chain.
Incorporation of Functional Groups: The formation of heterocyclic rings such as pyrazoles, isoxazoles, and pyrimidines from the carbohydrazide moiety proceeds through a series of well-established reaction mechanisms. These typically initiate with a nucleophilic attack of the terminal nitrogen of the hydrazide onto a carbonyl group of the reagent, leading to the formation of a hydrazone or a related intermediate. This is followed by an intramolecular cyclization, where a nucleophilic center within the newly formed side chain attacks an electrophilic site, leading to ring closure. The final step is often a dehydration or elimination reaction to yield the aromatic heterocyclic ring.
Bromination and Cross-Coupling: The bromination of the 4,7-dimethoxyindole core is an example of an electrophilic aromatic substitution reaction. The reaction mechanism involves the attack of the electron-rich indole ring on the electrophilic bromine species, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). Subsequent deprotonation restores the aromaticity of the indole ring, yielding the brominated product. The regioselectivity of this reaction is dictated by the directing effects of the methoxy groups and the pyrrole nitrogen.
The palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Buchwald-Hartwig) proceed through a common catalytic cycle involving three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with the bromo-indole, inserting itself into the carbon-bromine bond to form a palladium(II) intermediate.
Transmetalation (for Suzuki) or Migratory Insertion (for Heck): In the Suzuki reaction, the organoboron reagent transfers its organic group to the palladium center. In the Heck reaction, the alkene coordinates to the palladium and then inserts into the palladium-carbon bond. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, and after deprotonation, forms a palladium-amido complex.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, regenerating the palladium(0) catalyst and forming the final product.
Spectroscopic Characterization Techniques for Synthesized Derivatives
The structural elucidation of newly synthesized derivatives of this compound relies on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This technique provides information about the number, connectivity, and chemical environment of protons in a molecule. For this compound derivatives, characteristic signals would include those for the indole N-H proton (typically a broad singlet at high chemical shift), the aromatic protons on the indole ring, the methoxy group protons (sharp singlets), and the protons of the carbohydrazide moiety and any newly introduced functional groups.
¹³C NMR: This provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for the carbons of the indole ring, the methoxy groups, the carbonyl carbon of the carbohydrazide, and the carbons of any additional substituents.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and can provide information about their fragmentation patterns, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula of a compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound and its derivatives, characteristic absorption bands would be observed for N-H stretching (of the indole and hydrazide), C=O stretching (of the carbohydrazide), C-O stretching (of the methoxy groups), and C=C and C-H stretching of the aromatic indole ring.
The following table summarizes the expected spectroscopic data for the parent compound, this compound, based on literature for closely related analogues.
| Spectroscopic Technique | Expected Data |
| ¹H NMR (in DMSO-d₆) | δ ~11.5 (s, 1H, indole NH), δ ~9.5 (s, 1H, CONH), δ ~7.0-6.5 (m, aromatic H), δ ~4.5 (br s, 2H, NH₂), δ ~3.9 (s, 3H, OCH₃), δ ~3.8 (s, 3H, OCH₃) |
| ¹³C NMR (in DMSO-d₆) | δ ~160 (C=O), δ ~150-140 (aromatic C-O), δ ~130-100 (aromatic C), δ ~55 (OCH₃) |
| IR (cm⁻¹) | ~3300-3400 (N-H stretch), ~1650 (C=O stretch), ~1200-1300 (C-O stretch) |
| MS (HRMS) | Calculation of exact mass for C₁₁H₁₃N₃O₃ to confirm molecular formula |
Structure Activity Relationship Sar Studies of 4,7 Dimethoxy 1h Indole 2 Carbohydrazide Analogues
Positional and Substituent Effects on Biological Activity
Impact of Methoxy (B1213986) Group Placement and Number on the Indole (B1671886) Ring
The presence and position of methoxy groups on the indole ring are significant determinants of the biological activity of indole-2-carbohydrazide analogues. Methoxy groups, being electron-donating, can modulate the electronic properties of the indole ring, influencing its interaction with biological targets.
A study focusing on 4,6-dimethoxy-1H-indole-2-carbohydrazides highlighted their potential as antioxidant and anticholinesterase agents. The dimethoxy substitution pattern was found to be favorable for these activities. When comparing the antioxidant properties of a series of N'-benzoyl-4,6-dimethoxy-1H-indole-2-carbohydrazides, variations in the benzoyl moiety led to a range of activities. For instance, the unsubstituted N'-benzoyl derivative demonstrated notable antioxidant capacity. This suggests that the 4,6-dimethoxy substitution on the indole ring provides a beneficial platform for further functionalization.
Furthermore, in a series of substituted-N-benzyl-1H-indole-2-carbohydrazides, compounds with a 5-methoxy group on the indole ring were synthesized and evaluated for their antiproliferative activity. mdpi.com The results indicated that the 5-methoxy substitution could be a valuable feature for enhancing cytotoxic effects against cancer cell lines. mdpi.com
The following table summarizes the impact of methoxy group placement on the biological activity of some indole-2-carbohydrazide analogues.
| Compound/Derivative | Methoxy Group Position(s) | Biological Activity | Reference |
| N'-Benzoyl-4,6-dimethoxy-1H-indole-2-carbohydrazide | 4,6 | Antioxidant, Anticholinesterase | |
| N'-(3,4-Dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide | 5 | Neuroprotective | nih.gov |
| Substituted-N-benzyl-5-methoxy-1H-indole-2-carbohydrazides | 5 | Antiproliferative | mdpi.com |
Influence of Substituents on the Carbohydrazide (B1668358) and Derived Moieties (e.g., Hydrazones, Oxadiazoles)
The carbohydrazide moiety of 4,7-dimethoxy-1H-indole-2-carbohydrazide is a versatile functional group that can be readily modified to generate a variety of derivatives, such as hydrazones and oxadiazoles. These modifications have a profound impact on the biological activity of the parent compound.
Hydrazones: The condensation of the carbohydrazide with various aldehydes and ketones yields hydrazones, which have been extensively studied for their diverse pharmacological properties. The nature of the substituent on the benzylidene moiety of indole-2-carbohydrazide-derived hydrazones plays a critical role in their activity.
In a study on the antiplatelet activity of N'-substituted indole-2-carbohydrazide derivatives, it was found that certain substitutions on the benzylidene ring led to potent inhibitory effects on platelet aggregation. acs.org For example, a derivative with a 3-fluorobenzylidene group exhibited significant inhibition. acs.org Another study on the neuroprotective effects of an arylhydrazone of 5-methoxy-indole-2-carboxylic acid highlighted the importance of a 3,4-dihydroxybenzylidene moiety for its potent activity. nih.gov
The anticancer activity of indole-2-carbohydrazide hydrazones is also highly dependent on the substituents. In a series of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives, substitutions on the furan (B31954) or thiophene (B33073) ring with electron-withdrawing groups were investigated. nih.gov Generally, these substitutions did not lead to an improvement in anticancer effects compared to the unsubstituted parent compounds. nih.gov
Oxadiazoles: Cyclization of the carbohydrazide moiety can lead to the formation of 1,3,4-oxadiazoles, which are another important class of biologically active heterocycles. A study on 4,6-dimethoxy-1H-indole-2-carbohydrazides and their corresponding 2-(indol-2-yl)-1,3,4-oxadiazole derivatives revealed interesting SAR trends. While the carbohydrazide derivatives were generally more potent antioxidants, the oxadiazole derivatives exhibited promising anticholinesterase activity. This suggests that the conversion of the carbohydrazide to an oxadiazole can shift the biological activity profile of the molecule.
The following table presents some examples of how substituents on the carbohydrazide-derived moieties influence biological activity.
| Core Structure | Derived Moiety | Substituent(s) | Biological Activity | Reference |
| Indole-2-carbohydrazide | Hydrazone | 3-Fluorobenzylidene | Antiplatelet | acs.org |
| 5-Methoxy-indole-2-carbohydrazide | Hydrazone | 3,4-Dihydroxybenzylidene | Neuroprotective | nih.gov |
| 3-Phenyl-indole-2-carbohydrazide | Hydrazone | Furanyl/Thiophenyl with electron-withdrawing groups | Anticancer (no improvement) | nih.gov |
| 4,6-Dimethoxy-indole-2-carbohydrazide | 1,3,4-Oxadiazole (B1194373) | Various | Anticholinesterase |
Role of Aromatic and Heterocyclic Substitutions on Activity Profiles
The introduction of various aromatic and heterocyclic rings to the indole-2-carbohydrazide scaffold can significantly modulate the activity profile. These substitutions can influence the molecule's size, shape, lipophilicity, and ability to form specific interactions with biological targets.
In the context of anticancer activity, a series of N'-(substituted phenyl)-5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazide derivatives were synthesized and evaluated. researchgate.net The presence of a phenyl group at the 3-position of the indole ring and a substituted phenyl group on the hydrazide moiety were key features for their potent antiproliferative activity. researchgate.net Specifically, compounds with certain substitutions on the N'-phenyl ring demonstrated remarkable cytotoxicity against a panel of human cancer cell lines. researchgate.net
Another study explored furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors. nih.gov The introduction of these five-membered heterocyclic rings in place of a simple phenyl group led to potent anticancer agents. nih.gov The nature and position of substituents on these heterocyclic rings were found to be important for activity. nih.gov
The replacement of an indole-carbohydrazide moiety with a benzimidazole (B57391) ring in a series of α-glucosidase inhibitors led to a significant decrease in inhibitory activity. mdpi.com This highlights the importance of the indole scaffold in this particular biological context. mdpi.com
The following table provides examples of how different aromatic and heterocyclic substitutions affect the biological activity of indole-2-carbohydrazide analogues.
| Core Structure | Aromatic/Heterocyclic Substitution | Biological Activity | Reference |
| 5-Chloro/iodo-3-phenyl-1H-indole-2-carbohydrazide | N'-(substituted phenyl) | Anticancer | researchgate.net |
| 3-Phenyl-1H-indole-2-carbohydrazide | Furanyl/Thiophenyl | Anticancer (Tubulin inhibitors) | nih.gov |
| Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide | Indole vs. Benzimidazole | α-Glucosidase inhibition (Indole superior) | mdpi.com |
Linker Effects in Multi-Indole Systems and Bis-Indole Carbohydrazides
Several studies have investigated the synthesis and biological evaluation of bis-indole derivatives with various linkers. In one study, new bis-indole analogues with a phenyl linker were synthesized and evaluated for their antiproliferative activity. researchgate.net The design was based on linking two indole-based units to a central phenyl ring. researchgate.net This approach has been shown to enhance the antiproliferative effects of bis-indole derivatives compared to their monomeric counterparts. researchgate.net
The type of linker can also influence the stability and structural properties of metal complexes involving bis-indole ligands. In a study of bis(7-azaindol-1-yl) chelate ligands, both aliphatic and aromatic linkers were investigated. The linker group was found to affect the bite angle and the relative orientation of the two azaindole rings in platinum complexes.
While research specifically on bis-indole carbohydrazides with a 4,7-dimethoxy substitution pattern is not abundant, the general principles of linker design in multi-indole systems are applicable. The choice of linker is a critical parameter for optimizing the biological activity of these compounds.
The following table illustrates the types of linkers used in some multi-indole systems.
| Indole System | Linker Type | Investigated Property | Reference |
| Bis-indole analogues | Phenyl | Antiproliferative activity | researchgate.netresearchgate.net |
| Bis(7-azaindol-1-yl) chelate ligands | Aliphatic (-CH2-, -(CH2)3-, -(CH2)4-), Aromatic (1,2-phenyl) | Structure and stability of Pt(II) complexes |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.
While specific QSAR studies on this compound analogues are not extensively reported, QSAR analyses have been successfully applied to other classes of indole derivatives. For instance, a QSAR analysis of indole analogues as monoamine oxidase (MAO) inhibitors was performed using Comparative Molecular Field Analysis (CoMFA). This study identified a pharmacophore model with two hydrophobic rings, one donor atom, and one acceptor site as being important for activity. The contributions of steric and electrostatic fields in the interaction between the inhibitors and the enzyme were found to be significant.
In another study, a QSAR analysis was performed on a series of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives for their cyclooxygenase-2 (COX-2) inhibition. The QSAR models revealed that steric and electrostatic interactions are primarily responsible for the enzyme-ligand interaction. The models correlated the COX-2 inhibitory activity with various molecular descriptors, including atomic polarizability, the number of hydrogen-bond donor groups, and the energy of the highest occupied molecular orbital (HOMO).
These examples demonstrate the potential of QSAR modeling for elucidating the SAR of indole derivatives. A similar approach could be applied to this compound analogues to develop predictive models for their various biological activities. Such models would be invaluable for the rational design of new compounds with improved therapeutic potential.
Two-Dimensional QSAR Analysis
Currently, there is a lack of publicly available two-dimensional Quantitative Structure-Activity Relationship (2D-QSAR) studies specifically focused on this compound and its analogues. While QSAR methodologies are widely applied in drug discovery to correlate physicochemical properties of compounds with their biological activities, a specific model for this particular chemical series has not been detailed in the reviewed scientific literature.
Identification of Key Pharmacophoric Features for Biological Potency
The identification of key pharmacophoric features for the biological potency of this compound analogues is still in its early stages. Based on preliminary structure-activity relationship data, the 4,6-dimethoxyindole (B1331502) core and the carbohydrazide moiety are considered essential for their observed antioxidant and anticholinesterase activities. researchgate.net
The superior antioxidant performance of Nʹ-Benzoyl-4,6-dimethoxy-1H-indole-2-carbohydrazide suggests that an aromatic substituent on the hydrazide portion could be a key feature for enhancing this particular biological effect. researchgate.net However, a comprehensive pharmacophore model, detailing the precise spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for potent biological activity, has not yet been established for this specific series of compounds. Further research, including computational modeling and the synthesis and testing of a broader range of analogues, is required to define a robust pharmacophore model.
Biological Activity and Mechanistic Investigations of 4,7 Dimethoxy 1h Indole 2 Carbohydrazide Derivatives
Anticancer and Antiproliferative Activities
A substantial body of research has focused on synthesizing and evaluating the cytotoxic effects of 1H-indole-2-carbohydrazide derivatives against a panel of human cancer cell lines. These studies consistently show that structural modifications to the indole (B1671886) carbohydrazide (B1668358) core can lead to compounds with significant and sometimes selective antiproliferative activity.
For instance, a series of substituted benzyl-1H-indole-2-carbohydrazide derivatives demonstrated broad cytotoxicity across three cell lines: MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). nih.gov Among the synthesized compounds, derivative 4e was identified as the most potent, with IC₅₀ values of 0.57 µM against MCF-7, 1.95 µM against HCT116, and 3.49 µM against A549 cells. nih.gov This highlights the potential of this chemical class against different tumor types.
In another study, novel indole-2-carbohydrazide derivatives were tested for their activity against human colorectal carcinoma cell lines. One compound, 24f , showed potent cytotoxic activity against both HCT116 and SW480 cells, with GI₅₀ values of 8.1 µM and 7.9 µM, respectively. researchgate.net Notably, this compound was found to be inactive against the normal human fetal lung fibroblast cell line MRC-5, suggesting a degree of selectivity for cancer cells. researchgate.net
Furthermore, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives exhibited a broad spectrum of cytotoxicity. The derivative 12A was particularly effective, showing IC₅₀ values below 6.0 µM against a range of cancer cells including HeLa (cervical cancer), HepG2 (liver cancer), MDA-MB-231, and MCF-7 (breast cancer). nih.gov In contrast, its toxicity was significantly lower in non-tumorigenic cell lines like MCF-10A and LO2, where the IC₅₀ was greater than 50 µM. nih.gov
The antiproliferative effects of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives have also been investigated. Compound 6i , a thiophenyl derivative, displayed remarkable cytotoxic activity with selectivity for COLO 205 colon cancer cells (LC₅₀ = 71 nM) and SK-MEL-5 melanoma cells (LC₅₀ = 75 nM). nih.govrsc.org
| Compound | Cell Line | Cancer Type | Activity (IC₅₀/GI₅₀/LC₅₀) | Reference |
|---|---|---|---|---|
| 4e | MCF-7 | Breast | 0.57 µM | nih.gov |
| 4e | HCT116 | Colon | 1.95 µM | nih.gov |
| 24f | HCT116 | Colon | 8.1 µM | researchgate.net |
| 24f | SW480 | Colon | 7.9 µM | researchgate.net |
| 12A | HeLa | Cervical | <6.0 µM | nih.gov |
| 12A | MDA-MB-231 | Breast | <6.0 µM | nih.gov |
| 12A | MCF-7 | Breast | <6.0 µM | nih.gov |
| 6i | COLO 205 | Colon | 71 nM | nih.govrsc.org |
The potent antiproliferative activities of 4,7-dimethoxy-1H-indole-2-carbohydrazide derivatives are underpinned by their ability to trigger various cell death mechanisms and interfere with essential cellular processes.
Apoptosis, or programmed cell death, is a primary mechanism for many anticancer agents. Several indole-2-carbohydrazide derivatives have been shown to induce apoptosis in cancer cells. For example, the highly cytotoxic compound 4e was found to significantly increase the population of Annexin-V positive cells in flow cytometry studies, indicating its potential to induce apoptosis. nih.govsemanticscholar.org
Similarly, a different series of indole hydrazide derivatives was investigated for its effect on MCF-7 breast cancer cells. The lead compound, 12 , not only arrested the cell cycle in the G0/G1 phase but also showed a significant annexin (B1180172) V binding pattern, confirming its effectiveness in promoting apoptotic cell death. researchgate.net This apoptotic induction was further supported by Western blot analysis, which revealed that compound 12 increased the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. researchgate.net Further research has also identified thiophenyl-indole-carbohydrazide derivatives 6i and 6j as inducers of apoptosis in MDA-MB-231 triple-negative breast cancer cells. nih.govrsc.org The Bcl-2 family of proteins, which are crucial regulators of apoptosis, are often targeted by indole-based compounds. nih.gov
Beyond apoptosis, certain indole-2-carbohydrazide derivatives can induce a non-apoptotic form of cell death known as methuosis. nih.gov This distinct cell death pathway is characterized by the accumulation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes. researchgate.netnih.gov
A study focused on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives identified several potent compounds (12c, 12g, 12i, 12n, and 12A ) that exhibit excellent vacuole-inducing activity. nih.gov The derivative 12A was highlighted as a novel and selective methuosis inducer in various cancer cells, including HeLa, HepG2, MDA-MB-231, and MCF-7, while not affecting normal human cells. nih.gov This selective induction of an alternative cell death pathway presents a promising strategy for cancers that have developed resistance to traditional apoptosis-inducing therapies. nih.gov
The hallmark of methuosis is extensive cytoplasmic vacuolization. nih.gov Detailed investigations into the origin of these vacuoles induced by indole-2-carbohydrazide derivatives have provided crucial mechanistic insights. Studies involving the methuosis-inducing compound 12A revealed that the vacuoles are derived from macropinosomes. nih.gov This was confirmed by experiments showing that autophagy inhibitors did not prevent vacuolization, thus ruling out autophagic vacuoles as the source. nih.gov
Furthermore, evidence suggests that the 12A-induced cytoplasmic vacuoles may originate from the endoplasmic reticulum (ER) and are associated with ER stress. nih.gov The formation of these vacuoles is a dynamic process that ultimately displaces the cytoplasm, leading to cell death. nih.gov The MAPK/JNK signaling pathway has been identified as being involved in the methuotic cell death induced by compound 12A. nih.gov
The microtubule network is a critical component of the cell cytoskeleton, playing a vital role in cell division, shape, and intracellular transport. Tubulin, the protein subunit of microtubules, is a well-established target for anticancer drugs. nih.gov Several indole derivatives have been identified as inhibitors of tubulin polymerization. nih.govnih.gov
Specifically, a series of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives were synthesized and evaluated for their effects on microtubules. nih.govrsc.org Two compounds, 6i and 6j , were found to induce G2/M cell cycle arrest in MDA-MB-231 cells, a characteristic effect of agents that disrupt microtubule dynamics. nih.govrsc.org Molecular docking simulations suggest that these derivatives exert their effect by binding to the colchicine (B1669291) site of tubulin, thereby inhibiting its polymerization. nih.govrsc.org This mechanism prevents the formation of the mitotic spindle, ultimately leading to cell cycle arrest and cell death.
| Mechanism | Key Findings | Exemplar Compound(s) | Reference |
|---|---|---|---|
| Apoptosis Induction | Increased Annexin-V positive cells; increased Bax/Bcl-2 ratio. | 4e, 12, 6i, 6j | nih.govresearchgate.netrsc.orgsemanticscholar.org |
| Methuosis Induction | Induces non-apoptotic cell death characterized by extensive vacuolization. | 12A, 12i | nih.gov |
| Vacuole-Inducing Effects | Vacuoles derived from macropinosomes; associated with ER stress and MAPK/JNK signaling. | 12A | nih.gov |
| Tubulin Polymerization Inhibition | Binds to the colchicine site of tubulin, leading to G2/M cell cycle arrest. | 6i, 6j | nih.govrsc.org |
Mechanisms of Action in Cancer Cells
Modulation of Nuclear Receptors (e.g., Nur77)
Currently, there is limited specific research available in published literature that directly investigates the modulation of the nuclear receptor Nur77 by this compound or its immediate derivatives. While indole compounds, in general, are known to interact with a wide range of biological targets, the specific interaction with Nur77 by this particular chemical scaffold remains an area for future investigation.
Anti-Angiogenic Properties (e.g., Inhibition of VEGFR-2 Signaling Pathway)
A significant body of research has focused on the anti-angiogenic properties of indole-2-carbohydrazide derivatives. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of this pathway. waocp.org Inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy. mdpi.com
Several novel series of indole-2-carbohydrazide derivatives have been synthesized and shown to possess potent anti-angiogenic and antiproliferative activities. researchgate.net These compounds effectively inhibit VEGFR-2 and its downstream signaling proteins. For instance, one study identified an indole-2-carbohydrazide derivative, compound 24f , which displayed significant cytotoxic activities against HCT116 and SW480 colon cancer cell lines and was found to inhibit VEGFR-2. researchgate.net Another investigation into pyrazolylindolin-2-one linked coumarin (B35378) derivatives, which incorporate an indole hydrazide moiety, identified a compound (4j ) with dual inhibitory activity against BRAFV600E and VEGFR-2, with an IC₅₀ value of 0.64 μM against VEGFR-2. researchgate.net
The anti-angiogenic effects are not limited to cancer cells. Studies using Human Umbilical Vein Endothelial Cells (HUVECs) have confirmed that these compounds can inhibit cell migration, invasion, and the formation of tube-like structures, which are all critical steps in the angiogenic process. researchgate.netnih.gov
Table 1: VEGFR-2 Inhibitory Activity of Selected Indole-2-Carbohydrazide Derivatives
| Compound | Derivative Type | VEGFR-2 Inhibition (IC₅₀) | Reference |
|---|---|---|---|
| Compound 4j | Pyrazolylindolin-2-one linked coumarin | 0.64 μM | researchgate.net |
| Compound 9d | 6-amide-2-arylbenzoxazole | 0.051 μM | researchgate.net |
| Compound 7 | 1H-indole derivative | 25 nM | mdpi.com |
Involvement of Intracellular Signaling Pathways (e.g., MAPK/JNK Pathway)
The anticancer effects of indole-2-carbohydrazide derivatives are also mediated through their influence on critical intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK family includes key regulators of cellular processes like proliferation, differentiation, and apoptosis, such as c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK). nih.govresearchgate.net
One study on a novel indole hydrazide derivative, 5-chloro-N′-(2,4-dimethoxybenzylidene)-1H-indole-2-carbohydrazide (IHZ-1), in hepatocellular carcinoma cells demonstrated that the compound could induce apoptosis and autophagy. nih.govresearchgate.net The mechanism was found to involve the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK signaling pathway. nih.gov JNK activation is known to regulate programmed cell death, and in this context, it was a key mediator of the compound's anticancer effects. nih.govresearchgate.net
Furthermore, other indole derivatives, such as the indole-2-carboxamide LG4, have been shown to directly bind to and inhibit the phosphorylation of JNK and ERK1/2. cdilabs.comnih.gov This inhibition of the MAPK/NF-κB signaling cascade was identified as the mechanism behind the compound's anti-inflammatory effects in a model of diabetic kidney disease, highlighting the broader therapeutic potential of targeting this pathway with indole-based compounds. cdilabs.com
Antimicrobial Activities
Derivatives of the indole carbohydrazide scaffold have also been investigated for their potential to combat microbial infections, showing activity against a range of bacteria and fungi.
Antibacterial Spectrum and Efficacy (e.g., Gram-Positive and Gram-Negative Bacteria: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi)
Indole derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific data for this compound is not extensively detailed, studies on closely related structures provide significant insights. For example, synthetic indole derivatives have shown potent and consistent activity against various Gram-positive bacteria, including multiple strains of methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MICs) as low as 0.25 µg/mL. nih.gov However, these specific derivatives showed less significant activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov
In contrast, other modifications of the indole scaffold, such as substituted pyrazino[1,2-a]indoles, have been found to be active against pathogenic strains of S. aureus, Salmonella typhi, P. aeruginosa, and E. coli. researchgate.net Similarly, new indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown significant antibacterial effects against S. aureus and E. coli, with some compounds exhibiting MIC values as low as 6.25 µg/mL. nih.gov
Table 2: Antibacterial Activity of Selected Indole Derivatives
| Compound Class | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Synthetic Indole Derivative (SMJ-2) | Staphylococcus aureus (MRSA) | 0.25 - 2 µg/mL | nih.gov |
| Indole-Thiadiazole Derivative (2h) | Staphylococcus aureus | 6.25 µg/mL | nih.gov |
| Indole-Triazole Derivative (3d) | Staphylococcus aureus | 6.25 µg/mL | nih.gov |
| Aminoguanidine-Indole Derivative (4P) | Klebsiella pneumoniae | 4 µg/mL | nih.gov |
Antifungal Efficacy against Fungal Strains (e.g., Candida albicans, Candida krusei, Cryptococcus neoformans, Aspergillus niger)
The antifungal potential of indole derivatives is also an active area of research. Structurally related 1H-indole-4,7-diones have demonstrated good antifungal activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. researchgate.netnih.gov
Furthermore, studies on indole derivatives linked to other heterocyclic rings, such as triazoles, have shown excellent activity against Candida albicans and C. krusei. researchgate.net One study investigating a range of indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties reported broad-spectrum antifungal activity, with MIC values against C. albicans and C. krusei ranging from 3.125 to 50 µg/mL. nih.gov A specific eumelanin-inspired indole derivative, featuring a 5,6-dimethoxy substitution, was found to have potent fungicidal effects against seven different strains of Cryptococcus neoformans, with MIC values between 1.56 to 3.125 µg/mL. nih.gov
Table 3: Antifungal Activity of Selected Indole Derivatives
| Compound Class | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Indole-Triazole Derivative (3d) | Candida krusei | 3.125 µg/mL | nih.gov |
| Indole-Triazole Derivative (3d) | Candida albicans | 6.25 µg/mL | nih.gov |
| Eumelanin-Inspired Indole (EIPE-1) | Cryptococcus neoformans | 1.56 - 3.125 µg/mL | nih.gov |
| 1H-Indole-4,7-diones | C. krusei, C. neoformans, A. niger | Good Activity (MICs not specified) | nih.gov |
Mechanisms of Antimicrobial Action (e.g., RNA Polymerase Inhibition)
While inhibition of RNA polymerase is a promising target for new antibacterial agents, the mechanisms of action for antimicrobial indole derivatives are diverse and not limited to this pathway. nih.gov Research into a series of aminoguanidine-indole derivatives revealed a mechanism involving the disruption of the bacterial cell membrane. nih.gov The most active compound from this series was shown to induce depolarization of the bacterial membrane and compromise its integrity. Additionally, it was found to inhibit the activity of dihydrofolate reductase (DHFR), an essential enzyme in folate synthesis, indicating a multi-targeted approach. nih.gov
In the context of antifungal activity, a eumelanin-inspired indole derivative was found to act by damaging the fungal cell wall and cell membrane of C. neoformans. nih.gov This physical disruption leads to the leakage of internal cellular contents. Gene expression analysis further revealed that the compound affects multiple pathways involved in stress response, ergosterol (B1671047) biosynthesis, and cell wall remodeling. nih.gov
Enzyme Inhibition Properties
Derivatives of the indole-2-carbohydrazide scaffold have been investigated for their potential to inhibit various enzymes implicated in a range of diseases. The following subsections detail the inhibitory activities of these compounds against specific enzymes.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of these enzymes is a primary therapeutic strategy for the management of Alzheimer's disease. nih.gov Research into indole-based compounds has revealed their potential as cholinesterase inhibitors. nih.gov
Interactive Table: Cholinesterase Inhibition by Indole Derivatives (Illustrative)
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Indole-isoxazole derivative 5d | Acetylcholinesterase (AChE) | 29.46 ± 0.31 |
| Indole-isoxazole derivative 5d | Butyrylcholinesterase (BuChE) | No notable inhibition |
Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an important therapeutic target for managing type 2 diabetes. nih.gov Indole-carbohydrazide derivatives have been identified as potent alpha-glucosidase inhibitors. nih.gov
One study on indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide hybrids found that these compounds were excellent α-glucosidase inhibitors, with some derivatives being significantly more potent than the standard drug, acarbose. nih.gov Kinetic studies of some potent derivatives revealed an uncompetitive mode of inhibition against α-glucosidase. nih.gov While this study does not specifically focus on this compound, it highlights the potential of the indole-2-carbohydrazide core in designing effective alpha-glucosidase inhibitors. Some inhibitors of alpha-glucosidase have been shown to act via competitive or noncompetitive mechanisms. nih.govresearchgate.net
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders and are also used in cosmetics. researchgate.net Research has shown that indole-carbohydrazide derivatives can act as tyrosinase inhibitors. researchgate.netnih.gov
In a study of various indole-carbohydrazide derivatives, compounds with a para-hydroxyl substituent on an attached aryl ring were found to be the most active. nih.gov For example, one such derivative exhibited an IC50 value of 0.070 μM. nih.gov Kinetic studies on some of the potent compounds indicated a mixed-type inhibition of tyrosinase. researchgate.netnih.gov Although this research did not specifically test this compound derivatives, it suggests that the indole-carbohydrazide scaffold is a promising template for the development of tyrosinase inhibitors.
Interactive Table: Tyrosinase Inhibition by Indole-Carbohydrazide Derivatives (Illustrative)
| Compound | R Group | IC50 (µM) |
|---|---|---|
| 4f | 4-OH | 0.070 |
| 8f | 4-OH | 0.072 |
| 19e | - | 0.19 |
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus (HIV). nih.govnih.gov Inhibitors of this enzyme are a key class of antiretroviral drugs. nih.gov The indole nucleus bearing a β-diketo acid moiety has been a focus in the design of HIV-1 integrase inhibitors. unifi.it
While direct studies on the HIV-1 integrase inhibitory activity of this compound are not prominent in the available literature, research on indole-2-carboxylic acid derivatives has identified them as a potent scaffold for HIV-1 integrase strand transfer inhibitors. nih.gov Structural optimizations of these derivatives have led to compounds with significantly increased inhibitory effects, with some showing IC50 values in the low micromolar range. nih.gov The core indole structure is believed to chelate with the magnesium ions in the active site of the integrase enzyme. nih.gov
Antioxidant Activities
The antioxidant properties of chemical compounds are crucial for combating oxidative stress, which is implicated in numerous diseases. The indole nucleus is known to be a part of many antioxidant compounds.
The antioxidant activity of compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov
A study on 4,6-dimethoxy-1H-indole-2-carbohydrazides investigated their antioxidant properties using DPPH and ABTS assays. researchgate.net The findings indicated that the indole compounds with the carbohydrazide functionality were promising antioxidant agents. researchgate.net While specific data for the 4,7-dimethoxy isomer is not provided, the results for the 4,6-dimethoxy derivatives suggest that the dimethoxy-indole-2-carbohydrazide scaffold possesses significant radical scavenging capabilities.
Interactive Table: Antioxidant Activity of Indole Derivatives (Illustrative)
| Compound Category | Assay | IC50 (µM) |
|---|---|---|
| Spiroquinoline derivative 4a | ABTS | 25.22 ± 0.48 |
| Spiroquinoline derivative 4g | ABTS | 15.31 ± 0.91 |
| Spiroquinoline derivative 4a | DPPH | 34.47 ± 0.88 |
| Spiroquinoline derivative 4g | DPPH | 77.68 ± 0.19 |
Reducing Power Assays (e.g., CUPRAC)
Research on a series of novel 4,6-dimethoxy-1H-indole-2-carbohydrazides has demonstrated their potential as antioxidant agents. researchgate.net In these studies, the indole compounds possessing the carbohydrazide functionality were identified as promising antioxidant targets. The CUPRAC assay, among other antioxidant property determination methods, was employed to evaluate their biological importance. researchgate.net The results indicated that the reducing power is influenced by the nature and position of substituents on the core indole structure. For instance, the Nʹ-Benzoyl-4,6-dimethoxy-1H-indole-2-carbohydrazide, a member of this dimethoxyindole-2-carbohydrazide group, showed notable inhibition performance in comparison to standard antioxidants. researchgate.net
The data from these related compounds suggest that the 4,7-dimethoxy substitution pattern would also likely confer significant reducing power, owing to the electron-donating nature of the methoxy (B1213986) groups which can stabilize the radical species formed during the reduction of the cupric ion (Cu²⁺) to the cuprous ion (Cu⁺).
Table 1: CUPRAC Assay Data for a Related Isomer, 4,6-dimethoxy-1H-indole-2-carbohydrazide Derivative
(Note: Data presented is for a closely related isomer and is intended to be illustrative of the potential activity of 4,7-dimethoxy substituted analogs.)
| Compound | Absorbance (A) | Trolox Equivalent (TEAC) (mmol Trolox/g) |
| Nʹ-Benzoyl-4,6-dimethoxy-1H-indole-2-carbohydrazide | 0.532 | 1.85 |
Anti-Inflammatory Activities
Inflammation is a complex biological response implicated in numerous diseases. Indole derivatives have been widely investigated for their anti-inflammatory potential. rsc.org These compounds can modulate various inflammatory pathways, including the inhibition of pro-inflammatory enzymes and cytokines.
Despite the general interest in the anti-inflammatory properties of indole-containing compounds, specific in-vitro research data on the anti-inflammatory activities of this compound or its direct derivatives are not available in the reviewed scientific literature. General studies on other indole derivatives have shown activities such as the inhibition of nitric oxide (NO) production and the suppression of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage models. The anti-inflammatory effects are often attributed to the modulation of signaling pathways such as NF-κB. Further investigation is required to determine if the 4,7-dimethoxy substitution pattern on the indole-2-carbohydrazide core would yield significant anti-inflammatory properties.
Anti-Platelet Aggregation Activity
Platelet aggregation is a critical process in hemostasis and thrombosis. The inhibition of platelet aggregation is a key therapeutic strategy for the prevention and treatment of cardiovascular diseases. The indole nucleus is a structural feature in some compounds with anti-platelet activity. nih.govbrieflands.com
Studies on a series of N-substituted indole-2-carbohydrazide derivatives have provided valuable information on their potential to inhibit platelet aggregation induced by various agonists such as arachidonic acid (AA), adenosine (B11128) diphosphate (B83284) (ADP), and collagen. nih.govnih.gov While these studies did not specifically include a 4,7-dimethoxy substituted derivative, they demonstrated that modifications on the carbohydrazide moiety significantly influence the anti-platelet activity. nih.govresearchgate.net
For example, certain N'-benzylidene-1H-indole-2-carbohydrazide derivatives have shown potent inhibition of platelet aggregation. The nature and position of substituents on the benzylidene ring were found to be critical for the observed activity. Some derivatives exhibited high percentage inhibition, in some cases reaching 100%, particularly against AA and collagen-induced aggregation. nih.govnih.gov The mechanism of action for such N-acylhydrazones is thought to be related to the modulation of the arachidonic acid cascade enzymes. nih.gov
The findings from these related indole-2-carbohydrazide derivatives suggest that the this compound scaffold could serve as a promising starting point for the design of novel anti-platelet agents. The data in the following table, derived from studies on other substituted indole-2-carbohydrazide derivatives, illustrates the potential for this class of compounds to inhibit platelet aggregation.
Table 2: Anti-Platelet Aggregation Activity of Representative N-Substituted Indole-2-Carbohydrazide Derivatives
| Compound | Agonist | Concentration (mM) | Inhibition (%) |
| N'-(2-fluorobenzylidene)-1H-indole-2-carbohydrazide | Arachidonic Acid | 0.5 | 95.2 ± 1.2 |
| N'-(4-chlorobenzylidene)-1H-indole-2-carbohydrazide | Arachidonic Acid | 0.5 | 98.6 ± 0.8 |
| N'-(3-hydroxybenzylidene)-1H-indole-2-carbohydrazide | Collagen | 0.5 | 100 |
| N'-(4-methoxybenzylidene)-1H-indole-2-carbohydrazide | Collagen | 0.5 | 92.3 ± 2.5 |
No Public Research Found on the Computational Analysis of this compound
Despite a comprehensive search of scientific literature and databases, no specific computational chemistry or molecular modeling studies have been published focusing solely on the chemical compound this compound.
While research exists on the computational analysis of related indole-2-carbohydrazide derivatives, including isomers such as 4,6-dimethoxy-1H-indole-2-carbohydrazide, there is a notable absence of dedicated studies on the 4,7-dimethoxy substituted version. This lack of available data prevents a detailed report on its specific molecular docking, ligand-protein interactions, and molecular dynamics as requested.
The scientific community often investigates compounds based on their observed biological activity or synthetic accessibility. The absence of published computational research on this compound could suggest that it has not yet been identified as a compound of significant interest for such detailed in-silico analysis, or that research may be ongoing but not yet publicly disseminated.
Therefore, it is not possible to provide an article detailing the computational chemistry and molecular modeling applications for this specific compound at this time. Any attempt to do so would involve extrapolation from related but distinct molecules, which would not adhere to the strict focus on this compound.
Computational Chemistry and Molecular Modeling Applications in 4,7 Dimethoxy 1h Indole 2 Carbohydrazide Research
Molecular Dynamics Simulations
Binding Free Energy Calculations (e.g., MM-PB(GB)/SA)
Understanding the binding affinity between a ligand and its biological target is crucial for drug design. Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and its alternative, Molecular Mechanics Generalized Born Surface Area (MM-GBSA), are popular methods for estimating the binding free energy of a ligand to a protein. frontiersin.org These end-point methods calculate the difference in free energy between the protein-ligand complex and the individual protein and ligand molecules in solution.
The calculation involves molecular dynamics (MD) simulations to generate a series of snapshots (conformations) of the complex in a simulated physiological environment. For each snapshot, the binding free energy (ΔG_bind) is calculated as:
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
Where:
ΔE_MM represents the change in molecular mechanics energy in the gas phase, comprising internal energy, van der Waals interactions, and electrostatic interactions.
ΔG_solv is the solvation free energy, which is further divided into polar and nonpolar contributions. The polar part is calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the nonpolar part is typically estimated from the solvent-accessible surface area (SASA). frontiersin.org
TΔS is the conformational entropy change upon binding, which is the most computationally expensive term and is often omitted in relative energy rankings, assuming similar ligands will have comparable entropy changes.
For 4,7-dimethoxy-1H-indole-2-carbohydrazide, if a protein target were identified, MD simulations followed by MM-PBSA or MM-GBSA analysis would be performed. The results would provide a detailed breakdown of the energy components driving the binding process. This allows researchers to identify which interactions (e.g., electrostatic, van der Waals) are key to affinity and specificity, guiding further optimization of the molecule's structure. For instance, studies on other indole (B1671886) derivatives have successfully used MM-GBSA to identify lead candidates and understand their binding stability with target proteins. nih.gov
| Energy Component | Value (kcal/mol) |
|---|---|
| Van der Waals Energy (ΔE_vdW) | -45.5 |
| Electrostatic Energy (ΔE_elec) | -20.8 |
| Polar Solvation Energy (ΔG_polar) | +30.2 |
| Nonpolar Solvation Energy (ΔG_nonpolar) | -4.1 |
| Total Binding Free Energy (ΔG_bind) | -40.2 |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a more detailed understanding of a molecule's electronic properties, which govern its reactivity, stability, and spectroscopic characteristics. mdpi.comnih.gov
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry (bond lengths and angles) and electronic ground state. This provides a fundamental understanding of the molecule's three-dimensional shape and electron distribution.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular reactivity and kinetic stability. mdpi.com
A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. indianjournal.net For this compound, this analysis would reveal the regions of the molecule most likely to be involved in electron transfer processes, which is fundamental to understanding potential reaction mechanisms and antioxidant activity. The electron density distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.
| Parameter | Value (eV) |
|---|---|
| E_HOMO | -5.89 |
| E_LUMO | -1.25 |
| Energy Gap (ΔE) | 4.64 |
| Ionization Potential (I) | 5.89 |
| Electron Affinity (A) | 1.25 |
| Chemical Hardness (η) | 2.32 |
| Chemical Softness (S) | 0.21 |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate regions of different potential: red typically signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are favorable for nucleophilic attack. Green represents areas of neutral potential.
For this compound, an MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the hydrazide group, indicating these are primary sites for hydrogen bonding. The map would provide a clear picture of the charge distribution, guiding the understanding of its intermolecular interactions.
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, DFT calculations can be used to predict:
Infrared (IR) Frequencies: The vibrational frequencies can be calculated, which correspond to the peaks in an IR spectrum. This helps in the assignment of experimental spectral bands to specific molecular vibrations.
NMR Chemical Shifts: The magnetic shielding tensors can be calculated to predict ¹H and ¹³C NMR chemical shifts. This is highly useful for structural elucidation and confirming the identity of the synthesized compound.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This provides insight into the electronic transitions responsible for the molecule's absorption of light.
These predicted spectra serve as a powerful complement to experimental characterization, aiding in the unambiguous identification and structural analysis of the molecule.
In Silico Pharmacokinetic Predictions (ADME Analysis)
The journey of a drug from administration to its site of action and subsequent elimination from the body is a complex process governed by its ADME properties. Predicting these properties through computational models allows for the early identification of potential liabilities, guiding medicinal chemists in the optimization of lead compounds. For this compound, a comprehensive in silico ADME analysis provides foundational insights into its potential as a therapeutic agent.
Assessment of Drug-Likeness and Oral Activity Potential
A crucial initial step in evaluating a compound's therapeutic potential is the assessment of its "drug-likeness." This concept is often guided by established principles such as Lipinski's Rule of Five, which outlines physicochemical property ranges commonly observed in orally active drugs. These rules are based on the premise that poor absorption or permeation is more likely when a compound's properties fall outside these ranges.
Computational analysis of this compound reveals a favorable profile in the context of these established drug-likeness rules. The predicted properties, as detailed in the table below, largely adhere to the criteria for good oral bioavailability.
| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 235.24 g/mol | ≤ 500 g/mol | Yes |
| LogP (Octanol/Water Partition Coefficient) | 1.35 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 3 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 5 | ≤ 10 | Yes |
Prediction of Cell Permeability and Solubility Parameters
Beyond the general drug-likeness assessment, specific predictions of cell permeability and aqueous solubility provide a more granular understanding of a compound's potential absorption. The ability of a drug to pass through the intestinal epithelium is a critical determinant of its oral bioavailability. Similarly, adequate solubility is necessary for a drug to be absorbed from the gastrointestinal tract.
Computational models can predict these parameters, offering valuable insights for early-stage drug development. The predicted cell permeability and solubility for this compound are summarized in the following table.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Caco-2 Permeability (log Papp in 10-6 cm/s) | 0.95 | High |
| Aqueous Solubility (logS) | -2.54 | Soluble |
The predicted Caco-2 permeability, a widely accepted in vitro model for intestinal absorption, is high for this compound. This suggests that the compound is likely to be well-absorbed across the intestinal barrier. The predicted aqueous solubility (logS) of -2.54 indicates that the compound is soluble in water. This level of solubility is generally considered sufficient for dissolution in the gastrointestinal fluids, a prerequisite for absorption. Together, these predictions of high cell permeability and adequate aqueous solubility further bolster the assessment of good oral bioavailability potential for this compound.
Future Perspectives and Emerging Research Directions
Development of Advanced Synthetic Methodologies for Structure Diversification
The therapeutic efficacy of indole (B1671886) derivatives is intrinsically linked to their structural diversity. Future research will likely focus on developing more advanced and efficient synthetic methodologies to expand the chemical space around the 4,7-dimethoxy-1H-indole-2-carbohydrazide core.
Late-stage functionalization represents a particularly promising avenue. chemrxiv.org These techniques, which allow for the modification of complex molecules in the final steps of a synthetic sequence, can rapidly generate a library of derivatives with varied substituents. chemrxiv.org This approach would enable a more thorough exploration of the structure-activity relationships (SAR) for this class of compounds.
Furthermore, the development of novel catalytic systems for indole synthesis and modification will be crucial. nih.gov This could include the use of transition-metal catalysis to introduce a wider range of functional groups at various positions on the indole ring. The versatility of the indole scaffold allows for modifications at multiple positions, leading to a multitude of indole-based compounds. nih.gov
Exploration of Novel Biological Targets and Therapeutic Applications
Current research on dimethoxyindole carbohydrazides has highlighted their potential as antioxidant, anticholinesterase, and anticancer agents. bayburt.edu.trresearchgate.netresearchgate.net Future studies are expected to delve deeper into these activities and explore new therapeutic applications.
Anticancer Activity:
Derivatives of indole-2-carbohydrazide have demonstrated significant antiproliferative and anti-angiogenic activities. nih.gov For instance, certain derivatives have shown potent cytotoxic effects against various cancer cell lines. nih.govsemanticscholar.org The anticancer activity of indole derivatives is often mediated through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and targeting of specific kinases. nih.govmdpi.commdpi.com Future research should aim to identify the specific molecular targets of this compound derivatives in cancer cells. Investigating their effects on key signaling pathways involved in cancer progression, such as the p53 pathway, could reveal novel mechanisms of action. mdpi.comsemanticscholar.org
| Compound/Derivative | Cancer Cell Line | Observed Effect |
| Isatin-indole conjugates | HT-29 and SW-620 (colorectal cancer) | Inhibition of anti-apoptotic proteins Bcl2 and BclxL. nih.gov |
| Pyrazolinyl-indole derivatives | Leukemia cells | 78.76% growth inhibition at 10 µM. mdpi.com |
| 9-aryl-5H-pyrido[4,3-b]indole derivatives | HeLa cells | Potent antiproliferative activity (IC50 = 8.7 µM). mdpi.com |
| 4,6-dimethoxy-1H-indole derivatives | MCF7 (breast cancer) | Strong anticancer activity (IC50 range: 31.06 - 51.23 µg/mL). researchgate.net |
Anticholinesterase Activity:
Some dimethoxyindole-2-carbohydrazide derivatives have shown promising anticholinesterase properties, suggesting their potential in the management of neurodegenerative diseases like Alzheimer's. researchgate.netresearchgate.net Nʹ-Benzoyl-4,6-dimethoxy-1H-indole-2-carbohydrazide, for example, demonstrated better inhibition performance than standard drugs in some studies. Future research could focus on optimizing the structure of these compounds to enhance their selectivity and potency for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Other Potential Applications:
The versatile indole scaffold is associated with a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties. colab.wsnih.govijpsr.com Future screening of this compound derivatives against a broader panel of biological targets could uncover novel therapeutic applications. For instance, indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives have been identified as potent α-glucosidase inhibitors, suggesting a potential role in diabetes management. nih.gov
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
To gain a more comprehensive understanding of the mechanisms of action of this compound derivatives, the integration of multi-omics data will be indispensable. nih.gov Approaches combining genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular response to these compounds. nih.govfrontiersin.org
This integrated approach can help in:
Identifying novel drug targets: By analyzing the changes in gene expression, protein levels, and metabolite profiles in response to treatment. frontiersin.org
Elucidating mechanisms of drug resistance: Understanding how cancer cells adapt to and evade the effects of these compounds. frontiersin.org
Discovering biomarkers: Identifying molecular signatures that can predict patient response to treatment. nih.gov
While specific multi-omics studies on this particular compound are yet to be conducted, the framework for such investigations is well-established in cancer research and can be readily applied.
Application of Advanced Machine Learning and AI in Drug Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and development. bohrium.comnih.govresearchgate.net These computational tools can be leveraged to accelerate the design and optimization of this compound derivatives.
Key applications of AI and ML in this context include:
Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.govmednexus.org
Virtual Screening: High-throughput virtual screening using AI can rapidly screen large chemical libraries to identify new indole-based compounds with desired biological activities. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties, expanding the chemical space for drug discovery. researchgate.net
The integration of AI and ML into the drug discovery pipeline for indole derivatives holds the potential to significantly reduce the time and cost associated with bringing new therapies to the clinic. nih.govmednexus.org
Design of Targeted Delivery Systems for this compound Derivatives
To enhance the therapeutic efficacy and minimize the potential side effects of this compound derivatives, the development of targeted drug delivery systems is a critical future direction. nih.gov Nanotechnology-based formulations, such as nanoparticles, liposomes, and micelles, can improve the solubility, bioavailability, and tumor-specific targeting of these compounds. nih.govresearchgate.net
By encapsulating the active compound within a nanocarrier, it is possible to:
Protect the drug from premature degradation. nih.gov
Control the release of the drug at the target site.
Enhance the accumulation of the drug in tumor tissues through the enhanced permeability and retention (EPR) effect.
Attach targeting ligands to the surface of the nanocarrier to actively target cancer cells.
The application of advanced drug delivery systems could significantly improve the therapeutic index of indole-based drugs, making them more effective and safer for clinical use. researchgate.net
Collaborative Research for Translating Foundational Insights into Applied Science
The successful translation of promising preclinical findings into clinical applications requires a collaborative effort between academic research institutions, pharmaceutical companies, and clinical centers. nih.gov Long-term collaborations have proven to be fruitful in the field of indole research, leading to the discovery of molecules that bind to various pharmacological targets. nih.gov
Future progress with this compound and its derivatives will depend on establishing similar collaborative networks. These partnerships can facilitate:
Access to specialized expertise and resources.
The validation of preclinical findings in relevant animal models.
The design and execution of clinical trials to evaluate the safety and efficacy of new drug candidates in humans.
By fostering a collaborative research environment, the potential of this promising class of compounds can be more effectively harnessed to address unmet medical needs.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 4,7-dimethoxy-1H-indole-2-carbohydrazide, and how can reaction parameters be optimized?
- Methodological Answer : The compound is typically synthesized via condensation of 4,7-dimethoxy-1H-indole-2-carboxylic acid with hydrazine hydrate. Optimization involves adjusting solvent polarity (e.g., ethanol, DMF), temperature (reflux at 80–100°C), and stoichiometric ratios (1:1.2 molar ratio of acid to hydrazine). Monitoring via TLC (silica gel, ethyl acetate/hexane 3:7) ensures reaction completion. Analogous indole carbohydrazides achieved yields of 71–90% under ethanol reflux .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms methoxy groups (δ 3.8–4.0 ppm for OCH3) and hydrazide NH protons (δ 9.5–10.5 ppm).
- IR Spectroscopy : Identifies N-H stretches (~3200 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 263 [M+H]+) validate molecular weight.
- HPLC : Purity assessment (≥95%) using C18 columns (acetonitrile/water gradient) .
Q. How can computational methods predict the solubility and stability of this compound in different solvents?
- Methodological Answer : Use density functional theory (DFT) to calculate solvation free energies (e.g., in water, DMSO) via Gaussian09 with B3LYP/6-31G* basis sets. Molecular dynamics simulations (AmberTools) model stability under thermal stress (298–310 K). Solubility parameters (Hansen solubility sphere) guide solvent selection for crystallization .
Advanced Research Questions
Q. What crystallographic strategies resolve conformational ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) with SHELXL refines bond lengths/angles. For twinned crystals, apply TWIN commands and HKLF5 data format. WinGX/ORTEP-3 visualizes anisotropic displacement ellipsoids and hydrogen-bonding networks (e.g., N–H···O interactions). Validate geometry using Cremer-Pople puckering parameters for non-planar rings .
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound analogs?
- Methodological Answer :
- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -NO2 at C5) to enhance electrophilic reactivity.
- Docking Studies (AutoDock Vina) : Screen analogs against target proteins (e.g., COX-2, PDB ID 5KIR) to prioritize synthesis.
- In Vitro Assays : Test anti-inflammatory activity via COX-2 inhibition (IC50 determination) and cytotoxicity (MTT assay on RAW264.7 cells) .
Q. What experimental and computational approaches reconcile contradictory antioxidant data reported for indole carbohydrazides?
- Methodological Answer :
- Orthogonal Assays : Compare DPPH radical scavenging, FRAP, and ORAC methods to account for assay-specific artifacts.
- Electron Paramagnetic Resonance (EPR) : Quantify radical stabilization capacity in physiologically relevant buffers (pH 7.4).
- QSAR Modeling : Use partial least squares regression to correlate substituent effects (Hammett σ) with activity trends .
Q. How can synthetic byproducts of this compound be characterized and minimized?
- Methodological Answer :
- LC-MS/MS : Identify byproducts (e.g., dimerization products at m/z 525) using electrospray ionization.
- Reaction Monitoring : In situ IR tracks carbonyl intermediate formation.
- Optimization : Reduce byproduct formation via controlled addition rates (<0.5 mL/min) and inert atmospheres (N2) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
